Home > Products > Screening Compounds P88282 > {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride - 1896825-95-8

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride

Catalog Number: EVT-2994546
CAS Number: 1896825-95-8
Molecular Formula: C6H8ClN5
Molecular Weight: 185.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride belongs to the class of [, , ]triazolo[1,5-a]pyrimidine derivatives, which are heterocyclic compounds containing a fused triazole and pyrimidine ring system. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities.

Overview

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is a heterocyclic compound characterized by a triazolopyrimidine core structure. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. It exhibits properties that may be beneficial for developing therapeutic agents, particularly in the fields of oncology and infectious diseases.

Source and Classification

This compound is classified under the category of triazolopyrimidines, which are known for their diverse biological activities. The specific structural features of {[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride contribute to its pharmacological potential. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions.

  1. Starting Materials: The synthesis often begins with 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine as a key intermediate.
  2. Cyclization Reaction: This intermediate can be prepared through reactions involving enaminonitriles and hydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core .
  3. Yield Optimization: Reaction conditions such as temperature and solvent choice are optimized to achieve high yields and purity. Continuous flow reactors may be employed in industrial settings to enhance scalability .
Molecular Structure Analysis

Structure and Data

The molecular structure of {[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride features a triazole ring fused to a pyrimidine moiety. The specific arrangement of nitrogen atoms within the triazole contributes to its unique chemical properties.

  • Molecular Formula: C₇H₈ClN₅
  • Molecular Weight: 189.63 g/mol
  • Structural Representation: The compound's structure can be depicted as follows:
C7H8ClN5\text{C}_7\text{H}_8\text{ClN}_5

This representation highlights the connectivity between carbon, nitrogen, and chlorine atoms within the molecule .

Chemical Reactions Analysis

Types of Reactions

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may be carried out using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The nitrogen atom or other functional groups can participate in nucleophilic substitution reactions .

Common Reagents and Conditions

The choice of reagents and reaction conditions significantly influences the outcomes:

  • Oxidizing Agents: Hydrogen peroxide in acidic medium.
  • Reducing Agents: Sodium borohydride in anhydrous solvents.
  • Substitution Conditions: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide .
Mechanism of Action

The mechanism of action for {[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride primarily revolves around its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor for cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Process and Data

The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. This compound has shown significant inhibitory effects on various signaling pathways involved in cancer progression . For example:

  • Inhibition Potency: Compounds derived from this structure have demonstrated IC₅₀ values indicating potent activity against several cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is typically a solid at room temperature with hygroscopic properties.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require careful handling due to its reactivity:

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are used to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: Investigated for its ability to inhibit specific enzymes involved in cancer progression.
  • Pharmaceutical Development: Explored for its anticancer properties and potential use in developing new drugs targeting various malignancies .
Introduction to the Pharmacological Significance of Triazolo[1,5-a]pyrimidine Derivatives

Historical Evolution of Triazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas, marking the inception of a versatile heterocyclic system in organic chemistry [1]. Early applications centered on its structural resemblance to purines, but significant medicinal potential remained unexplored until the late 20th century. A pivotal advancement occurred with the isolation of essramycin (Figure 1), a naturally occurring TP antibiotic from marine Streptomyces species, which exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 2–8 µg/mL) [3]. This discovery validated TP derivatives as pharmacologically relevant entities and stimulated synthetic efforts.

The 1970s witnessed the first therapeutic application of TP derivatives with Trapidil (2), a coronary vasodilator and platelet-derived growth factor antagonist commercialized in Japan for ischemic cardiovascular diseases [1]. Trapidil’s clinical success demonstrated the scaffold’s drugability and spurred diversification into other therapeutic areas. Contemporary research has expanded TP applications to kinase inhibition (e.g., CDK2/PI3K inhibitors), microtubule stabilization, and epigenetic modulation, leveraging modern synthetic methodologies like oxidative cyclization of pyrimidin-2-yl-amidines and transition-metal-catalyzed couplings [1] [9]. The chronological evolution underscores the TP scaffold’s transition from a synthetic curiosity to a privileged structure in drug discovery.

Table 1: Key Milestones in TP Scaffold Development

YearDevelopmentSignificance
1909First synthesis by Bulow and HaasEstablishment of core synthetic route
2008Isolation of EssramycinProof of natural occurrence and antibiotic activity
1970sIntroduction of TrapidilFirst clinical TP drug (cardiovascular)
2010sMicrotubule-stabilizing TPDs (e.g., 1)Application in neurodegenerative disease models
2020sBRD4 inhibitors (e.g., compound 22)Expansion into epigenetics and oncology targets

Structural and Functional Analogies to Purines and Other Bioactive Heterocycles

The TP scaffold’s isoelectronic character with purines underpins its biological relevance. Both systems feature a delocalized 10-π electron arrangement, comprising an electron-rich five-membered ring (6π electrons) fused to an electron-deficient six-membered ring (4π electrons) [1]. This electronic similarity enables TP derivatives to mimic purine nucleobases in enzyme binding sites, particularly ATP-binding pockets of kinases. For instance, TP-based inhibitors of CDK2 (e.g., 19, IC₅₀: sub-µM) exploit this bioisosterism to hydrogen-bond with key residues (Leu83) in the ATP cleft, mirroring interactions of purine inhibitors like roscovitine (16) [1] [8]. However, unlike purines, TPs lack annular tautomerism, reducing conformational ambiguity and enhancing binding predictability [1].

Beyond purine mimicry, TP derivatives exhibit multifunctional bioisosterism:

  • Carboxylic Acid Surrogacy: 6-Carboxy-TPs (e.g., IV) inhibit Mycobacterium tuberculosis (92% growth inhibition at 6.25 µg/mL) by mimicking carboxylate-containing substrates [3].
  • N-Acetyllysine Mimicry: 5-Amino-TPs serve as ε-N-acetylated lysine mimics in bromodomain inhibitors, engaging acetyl-lysine recognition pockets in BRD4 [5].
  • Metal Chelation: N1, N3, and N4 atoms form bidentate or monodentate complexes with transition metals (Pt, Ru), enabling applications in anticancer and antiparasitic agents (e.g., anti-leishmanial Ru-TP complexes) [1].

Table 2: Bioisosteric Relationships of TP Derivatives

BioisostereExample TP DerivativeTarget/ActivityStructural Basis
PurineCDK2 inhibitor (19)Competitive ATP bindingIsoelectronic 10-π system
Carboxylic acidAntitubercular (IV)DNA gyrase inhibition6-Carboxy group pKₐ modulation
N-AcetyllysineBRD4 inhibitorBromodomain acetyl-lysine binding cavity5-Amino group spatial orientation
Vinca alkaloid coreMicrotubule stabilizer (4)Vinca site on β-tubulinRigid fused heterocycle with fluorophenyl group

Rationale for Targeting {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine Derivatives in Drug Discovery

The {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine moiety provides a strategic vector for derivatization due to three key attributes:

  • Synthetic Accessibility: The aminomethyl group is introduced via nucleophilic displacement of 2-chloromethyl-TP precursors or reductive amination of 2-formyl-TPs, enabling rapid library synthesis [9]. This permits modular attachment of pharmacophores (e.g., arylalkyl groups, heterocycles) to optimize target engagement.
  • Bidirectional Hydrogen Bonding: The primary amine serves as both hydrogen bond donor and acceptor, facilitating interactions with polar residues in diverse binding pockets. In GABAₐ receptor positive modulators (e.g., 5c), the amine forms salt bridges with Glu155, enhancing anticonvulsant activity (ED₅₀: 31.81 mg/kg; PI: 17.22) [2].
  • Conformational Constraint: Integration of the flexible aminomethyl group onto the rigid TP core reduces entropic penalties upon binding while maintaining vectorial flexibility for optimal pharmacophore alignment.

Therapeutic applications leveraging this scaffold include:

  • Antimicrobial Agents: 2-Aminomethyl-6-carboxy-TP derivatives (e.g., 9a) inhibit DNA gyrase (IC₅₀ = 0.68 µM vs. 0.85 µM for ciprofloxacin) by penetrating bacterial membranes via the protonated amine [3].
  • Anticancer Therapies: WS-716, a TP-aminomethyl P-gp inhibitor, binds the transmembrane drug efflux pump (Kd = 42 nM), reversing paclitaxel resistance in SW620/Ad300 xenografts (T/C: 29.7% in PDX models) [7].
  • CNS Modulators: The scaffold’s moderate logP (2.1–3.8) and polar surface area (60–75 Ų) enhance blood-brain barrier penetration, crucial for GABAₐ modulators (e.g., 5e) and microtubule-stabilizing TPDs [2] [4].

Table 3: Therapeutic Applications of Aminomethyl-TP Derivatives

Therapeutic AreaDerivative StructureKey ActivityMechanistic Insight
Antimicrobials6-Carboxy-2-aminomethyl-TPDNA gyrase inhibition (IC₅₀: 0.68 µM)Competitive displacement of ATP
Anticancer (MDR reversal)WS-716P-gp inhibition (EC₅₀: 0.11 µM)Binds transmembrane helices 4/6
Anticonvulsants5c (R = 4-F-C₆H₄)GABAₐ positive modulation (ED₅₀: 31.81 mg/kg)Allosteric coupling to benzodiazepine site
Microtubule StabilizersCompound 1Increased acetylated α-tubulin (EC₅₀: 80 nM)Vinca site occupancy without GTP displacement

The strategic incorporation of the aminomethyl group thus transforms the TP core into a privileged scaffold capable of traversing biological barriers while engaging discrete molecular targets across therapeutic domains.

Appendix: Compound Names in Article

  • Essramycin
  • Trapidil
  • {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride
  • WS-716
  • 5c (GABAₐ modulator)
  • 9a (DNA gyrase inhibitor)
  • Compound 1 (Microtubule stabilizer)
  • Roscovitine
  • Cevipabulin (5)
  • Triazolopyrimidine-6-carboxylic acid (IV)

Properties

CAS Number

1896825-95-8

Product Name

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride

Molecular Formula

C6H8ClN5

Molecular Weight

185.62

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H

InChI Key

MYEXIEIXMCAFQI-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC(=N2)CN)N=C1.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.